4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 478254-94-3
Cat. No.: VC16170088
Molecular Formula: C17H12Cl2N4S
Molecular Weight: 375.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-94-3 |
|---|---|
| Molecular Formula | C17H12Cl2N4S |
| Molecular Weight | 375.3 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H12Cl2N4S/c18-14-8-4-7-13(10-14)16-21-22-17(24)23(16)20-11-15(19)9-12-5-2-1-3-6-12/h1-11H,(H,22,24)/b15-9-,20-11+ |
| Standard InChI Key | ZJJHAUTVXSLYQK-MCAKNHNZSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)\Cl |
| Canonical SMILES | C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Cl |
Introduction
4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound belonging to the triazole class, which consists of five-membered heterocyclic rings containing three nitrogen atoms. This compound is characterized by its unique structural features, including a triazole ring, a thione functional group, and multiple aromatic substituents. It has garnered attention in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of 4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions that may include condensation and cyclization steps to form the triazole structure. Starting materials such as 2-chloro-3-phenylallylamine and 3-chlorobenzaldehyde could be used in the synthesis process. The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Chemical Reactions and Stability
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as thin-layer chromatography can monitor reaction progress. The compound can participate in various chemical reactions typical for triazoles and thiones.
Biological Activity
The biological activity of 4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione may involve interaction with specific biological targets such as enzymes or receptors. Studies on similar compounds indicate that modifications in the triazole ring or substituents can significantly affect their potency and selectivity against various biological targets.
Safety and Handling
Compounds in the triazole class can exhibit skin and eye irritation. For example, similar triazole compounds are known to cause skin irritation and serious eye irritation . Therefore, handling this compound requires appropriate protective measures.
Potential Applications
Research into the efficacy and safety profiles of 4-((2-Chloro-3-phenylallylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione will be essential for advancing its application in medicinal chemistry and related fields. The compound's unique structure suggests potential applications in drug development, particularly in areas where triazoles have shown promise, such as antifungal or antibacterial agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume